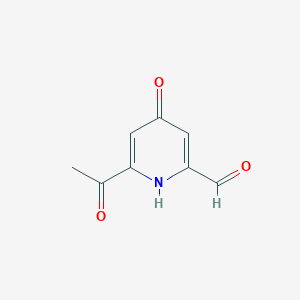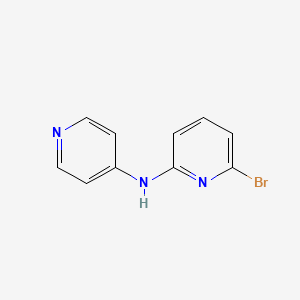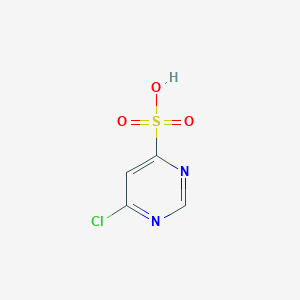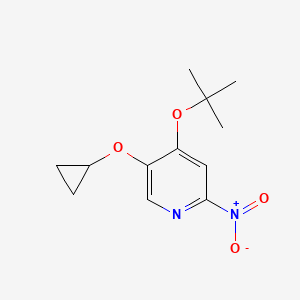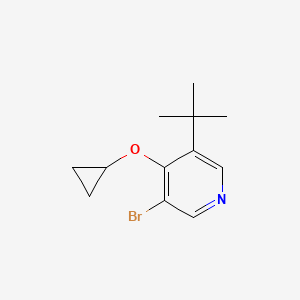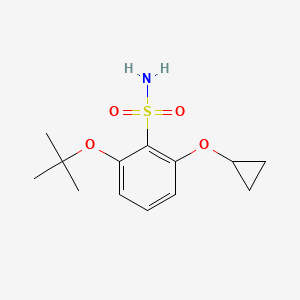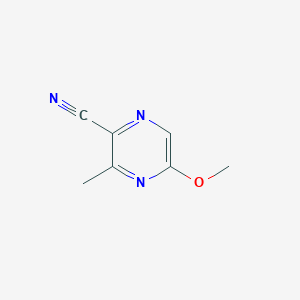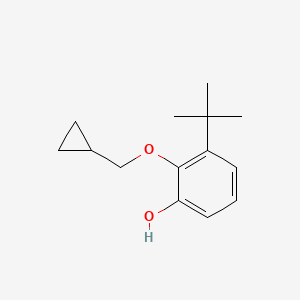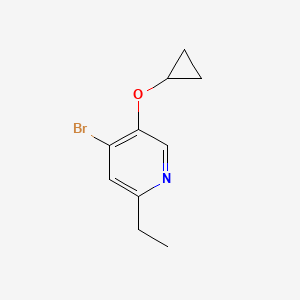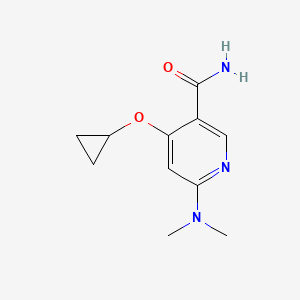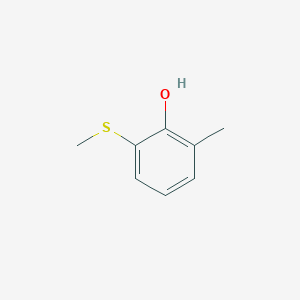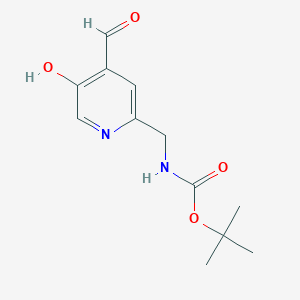
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety. It is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common synthetic route includes the following steps :
Step 1: The reaction of a pyridine derivative with potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours.
Step 2: The resulting intermediate is then treated with sodium peroxoborate tetrahydrate in a mixture of tetrahydrofuran and water at 25°C for 16 hours.
Análisis De Reacciones Químicas
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: can be compared with other similar compounds, such as :
- Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of formyl and hydroxyl groups in This compound makes it distinct and valuable for specific research applications.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-formyl-5-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-5-9-4-8(7-15)10(16)6-13-9/h4,6-7,16H,5H2,1-3H3,(H,14,17) |
Clave InChI |
UTEOTLOWWPQYMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


